H-SER-SER-GLU-GLY-GLU-SER-PRO-ASP-PHE-PRO-GLU-GLU-LEU-GLU-LYS-OH
H-SER-SER-GLU-GLY-GLU-SER-PRO-ASP-PHE-PRO-GLU-GLU-LEU-GLU-LYS-OH
Brand Name:
Vulcanchem
CAS No.:
107902-86-3
VCID:
VC0009656
InChI:
InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1
SMILES:
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N
Molecular Formula:
C71H106N16O31
Molecular Weight:
1679.71
H-SER-SER-GLU-GLY-GLU-SER-PRO-ASP-PHE-PRO-GLU-GLU-LEU-GLU-LYS-OH
CAS No.: 107902-86-3
Main Products
VCID: VC0009656
Molecular Formula: C71H106N16O31
Molecular Weight: 1679.71
CAS No. | 107902-86-3 |
---|---|
Product Name | H-SER-SER-GLU-GLY-GLU-SER-PRO-ASP-PHE-PRO-GLU-GLU-LEU-GLU-LYS-OH |
Molecular Formula | C71H106N16O31 |
Molecular Weight | 1679.71 |
IUPAC Name | (2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |
Standard InChI | InChI=1S/C71H106N16O31/c1-35(2)28-44(64(110)78-40(17-22-54(96)97)62(108)80-43(71(117)118)12-6-7-25-72)81-63(109)41(18-23-55(98)99)77-61(107)42(19-24-56(100)101)79-67(113)49-13-8-26-86(49)69(115)46(29-36-10-4-3-5-11-36)83-65(111)45(30-57(102)103)82-68(114)50-14-9-27-87(50)70(116)48(34-90)85-60(106)39(16-21-53(94)95)75-51(91)31-74-59(105)38(15-20-52(92)93)76-66(112)47(33-89)84-58(104)37(73)32-88/h3-5,10-11,35,37-50,88-90H,6-9,12-34,72-73H2,1-2H3,(H,74,105)(H,75,91)(H,76,112)(H,77,107)(H,78,110)(H,79,113)(H,80,108)(H,81,109)(H,82,114)(H,83,111)(H,84,104)(H,85,106)(H,92,93)(H,94,95)(H,96,97)(H,98,99)(H,100,101)(H,102,103)(H,117,118)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-/m0/s1 |
Standard InChIKey | ZFZRKFVGBLBUMC-PIPLXOIASA-N |
SMILES | CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C1CCCN1C(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)N |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume